molecular formula C12H14N2O2 B1684509 Indoximod CAS No. 110117-83-4

Indoximod

Cat. No. B1684509
M. Wt: 218.25 g/mol
InChI Key: ZADWXFSZEAPBJS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoximod, also known as D-1MT, is an orally active indoleamine 2,3-dioxygenase (IDO) pathway inhibitor . It is an immunometabolic adjuvant used for cancer research . It is a small-molecule IDO pathway inhibitor that reverses the immunosuppressive effects of low tryptophan (Trp) and high kynurenine (Kyn) that result from IDO activity .


Synthesis Analysis

The synthesis of Indoximod involves the use of the simple racemic compound 1-methyl-D,L-tryptophan (1MT). The L isomer of 1MT is a weak substrate for IDO1 and is ascribed the weak inhibitory activity of the racemate on the enzyme. In contrast, the D isomer neither binds nor inhibits the purified IDO1 enzyme .


Molecular Structure Analysis

Indoximod has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives .


Chemical Reactions Analysis

Indoximod acts as a Trp mimetic in regulating mTOR . It reverses the immunosuppressive effects of low tryptophan (Trp) and high kynurenine (Kyn) that result from IDO activity .


Physical And Chemical Properties Analysis

Indoximod has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is a methylated tryptophan with immune checkpoint inhibitory activity .

Scientific Research Applications

IDO1 Inhibition and Cancer Treatment

IDO1 is overexpressed in cancer cells and antigen-presenting dendritic cells within the tumor microenvironment. Its activation leads to the depletion of tryptophan and the production of kynurenine, which contributes to T cell anergy and suppresses tumor control by the immune system. Indoximod, along with other IDO1 inhibitors, has shown promising anticancer activity both in preclinical models and early-stage clinical trials, especially when combined with immune checkpoint inhibitors. These inhibitors are designed to target the enzyme's activation process, thereby hindering the immune escape mechanism of tumors and promoting a more effective immune response against cancer cells (Cheong, Ekkati, & Sun, 2018).

Indoleamine 2,3-Dioxygenase Pathway and Its Therapeutic Targeting

The IDO1 pathway's role in cancer has garnered significant attention due to its implications in cancer immunosuppression, neovascularization, and metastasis. Indoximod and other compounds targeting this pathway, such as epacadostat and navoximod, are being explored for their potential to enhance immunogenic chemotherapy or immune checkpoint blockade therapies. These efforts reflect a broader strategy to reprogram the inflammatory environment within tumors, aiming to counteract the IDO1-mediated suppression of immune responses (Prendergast et al., 2018).

Novel Insights and Future Directions

Research continues to explore the structural diversity and potential of new IDO1 inhibitors, with a focus on understanding inhibitor-enzyme interactions for the development of next-generation inhibitors. These efforts include analyzing co-crystal structures to inform the design and discovery of compounds that can more effectively target IDO1 and potentially other enzymes within the tryptophan-kynurenine pathway, highlighting the ongoing innovation in this therapeutic area (Cheong, Ekkati, & Sun, 2018).

Future Directions

Indoximod lies at a leading edge of broad-spectrum immunometabolic agents that may act to improve responses to many anticancer modalities . It is worth further evaluation in selected patients with advanced melanoma .

properties

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911500
Record name 1-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoximod

CAS RN

110117-83-4
Record name Indoximod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoximod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methyl-D-tryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOXIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoximod
Reactant of Route 2
Indoximod
Reactant of Route 3
Reactant of Route 3
Indoximod
Reactant of Route 4
Indoximod
Reactant of Route 5
Indoximod
Reactant of Route 6
Reactant of Route 6
Indoximod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.